molecular formula C8H12N4O2S B3305483 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid CAS No. 923203-15-0

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B3305483
CAS No.: 923203-15-0
M. Wt: 228.27 g/mol
InChI Key: JUCQFZVLBAATER-UHFFFAOYSA-N
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Description

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a 1,3,4-thiadiazole moiety. This compound is structurally distinct due to the combination of a rigid thiadiazole core and a flexible piperidine-carboxylic acid backbone, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c9-7-10-11-8(15-7)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H2,9,10)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCQFZVLBAATER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with piperidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid exhibits various biological activities. It has demonstrated potential antimicrobial properties and may act as an inhibitor in certain enzymatic pathways. Studies suggest its effectiveness against specific bacterial strains, making it a candidate for further pharmacological investigations.

Interactions with Biological Targets

Interaction studies have indicated that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions, due to the presence of the amino and carboxylic functionalities. Further studies are required to elucidate its mechanism of action and potential side effects.

Structural Analogs

Several compounds share structural features with this compound.

Examples of Structural Analogs

Compound NameStructural FeaturesUnique Aspects
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylic acidSimilar thiadiazole and piperidine structureDifferent carboxylic position
1-[({5-[3-Methylphenyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetylpiperidineContains thioether functionalityPotentially different biological activity
1-[5-{(4-Methylphenyl)amino}carbonyl]-1,3,4-thiadiazol-2-ylcarbonylpiperidineAdditional carbonyl groupsMay enhance lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s ability to cross cellular membranes allows it to reach intracellular targets and exert its effects .

Comparison with Similar Compounds

Substituent Modifications on the Thiadiazole Ring

  • 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid (Thermo Scientific™): Key Difference: The 5-amino group is replaced with a trifluoromethyl (-CF₃) group. Molecular weight is higher (281.25 g/mol) compared to the amino derivative. Purity is 97%, suitable for high-precision applications . Applications: Likely used in fluorinated drug analogs or agrochemicals due to metabolic stability imparted by the -CF₃ group.
  • 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride (CymitQuimica): Key Difference: Lacks the 5-amino group and is formulated as a hydrochloride salt. Impact: The absence of the amino group reduces hydrogen-bonding capacity, while the hydrochloride salt improves crystallinity and aqueous solubility. Molecular weight is 249.7 g/mol, with ≥95% purity . Applications: Potential intermediate for ionic compound synthesis or prodrug development.

Thiadiazole-Linked Derivatives

Compounds in and feature a 5-amino-1,3,4-thiadiazol-2-yl group connected via a thioether (-S-) bond to aryl ketones. Key examples include:

  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one (3g): Properties: Melting point (mp) = 179–180°C, yield = 69%. The electron-withdrawing chloro group increases stability and may enhance antimicrobial activity .
  • 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one (3j): Properties: mp = 140–142°C, yield = 62%.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Substituent Yield (%)
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid Not reported -NH₂ (thiadiazole)
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid 281.25 97 -CF₃ (thiadiazole)
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride 249.7 ≥95 None (thiadiazole)
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-one 285.76 179–180 -Cl (aryl) 69
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(4-nitrophenyl)ethan-1-one 296.32 140–142 -NO₂ (aryl) 62

Research Findings and Trends

  • Synthetic Optimization: Modifications like oxalate salts (e.g., QA-2135 in ) or methoxyimino groups (QA-2636) highlight strategies to enhance solubility or bioavailability .

Biological Activity

1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a piperidine ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and potential anticancer properties. The following sections provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₄O₂S, with a molecular weight of 228.27 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC₈H₁₂N₄O₂S
Molecular Weight228.27 g/mol
Functional GroupsAmino, Carboxylic Acid
Structural FeaturesThiadiazole, Piperidine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL for some derivatives .

Enzyme Inhibition

The compound shows promise as an inhibitor in specific enzymatic pathways. For instance, studies have explored its potential as an inhibitor of monoamine oxidase (MAO), with some derivatives exhibiting IC50 values in the nanomolar range . This suggests potential applications in treating mood disorders or other conditions related to MAO activity.

Cytotoxicity Against Cancer Cells

In cell viability assays, this compound has demonstrated cytotoxic effects on cancer cell lines. For example, compounds derived from this structure have shown IC50 values ranging from 1.51 to 7.70 µM against human T-cell lymphotropic virus type-1 (HTLV-1) infected cells . These findings indicate potential applications in cancer therapeutics.

The mechanism of action for the biological activities of this compound appears to involve multiple pathways:

  • Hydrogen Bonding : Interaction with biological targets primarily occurs through hydrogen bonding facilitated by the amino and carboxylic functionalities.
  • Hydrophobic Interactions : The hydrophobic nature of the piperidine ring may enhance binding to lipid membranes or hydrophobic pockets in target proteins.

Further studies are required to elucidate the precise mechanisms underlying these interactions and their implications for pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with piperidine-4-carboxylic acid under dehydrating conditions. Microwave-assisted synthesis has been explored to improve yields and reduce reaction times .

Case Studies

Several studies have highlighted the biological activity of related thiadiazole compounds:

  • Anticancer Activity : A study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines, demonstrating that modifications to the thiadiazole structure can significantly enhance activity .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of thiadiazole-containing compounds against a range of bacterial strains, establishing a correlation between structural features and potency .

Q & A

Q. Example Reaction Table

Substituent on ThiadiazoleYield (%)Purity (HPLC)Reference
4-Chlorophenyl6999%
4-Methoxyphenyl5999%
4-Fluorophenyl6499%

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question
Routine characterization includes:

  • 1H/13C NMR : Confirm structural integrity by matching experimental shifts with theoretical predictions. For example, the NH₂ group in the thiadiazole ring appears at δ 7.24–7.29 ppm in DMSO-d₆ .
  • HPLC : Assess purity (>95% in most cases) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₀H₈ClN₃OS₂ for 4-chlorophenyl derivatives) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 404 [M⁺] for chlorophenyl analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid

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